4,4'-((2,2-Bis((4-cyanophenoxy)methyl)propane-1,3-diyl)bis(oxy))dibenzonitrile
Description
4,4'-((2,2-Bis((4-cyanophenoxy)methyl)propane-1,3-diyl)bis(oxy))dibenzonitrile (CAS: 2624149-07-9) is a nitrile-functionalized compound with a rigid propane-1,3-diyl core symmetrically substituted with cyanophenoxy groups. Its structure features two benzene rings connected via oxygen atoms to a central 2,2-bis((4-cyanophenoxy)methyl)propane scaffold. This compound is primarily utilized as a monomer for covalent organic frameworks (COFs), leveraging its aromatic nitrile groups for polymerization and structural stability .
Properties
Molecular Formula |
C33H24N4O4 |
|---|---|
Molecular Weight |
540.6 g/mol |
IUPAC Name |
4-[3-(4-cyanophenoxy)-2,2-bis[(4-cyanophenoxy)methyl]propoxy]benzonitrile |
InChI |
InChI=1S/C33H24N4O4/c34-17-25-1-9-29(10-2-25)38-21-33(22-39-30-11-3-26(18-35)4-12-30,23-40-31-13-5-27(19-36)6-14-31)24-41-32-15-7-28(20-37)8-16-32/h1-16H,21-24H2 |
InChI Key |
BAMDFBYICWTXKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#N)OCC(COC2=CC=C(C=C2)C#N)(COC3=CC=C(C=C3)C#N)COC4=CC=C(C=C4)C#N |
Origin of Product |
United States |
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Reduction: Similar to oxidation, reduction reactions can occur, but detailed information on the reagents and conditions is limited.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific conditions and reagents used, but they typically involve modifications to the cyanophenoxy and benzonitrile groups .
Scientific Research Applications
Materials Science
The compound has been investigated for its potential as a polymer additive due to its ability to enhance the mechanical properties of polymers. Its incorporation into polymer matrices can improve thermal stability and mechanical strength. Research indicates that compounds with similar structures have been used in:
- Thermoplastic elastomers : Enhancing flexibility and durability.
- Coatings : Providing protective layers with improved resistance to environmental degradation.
Pharmaceutical Applications
4,4'-((2,2-Bis((4-cyanophenoxy)methyl)propane-1,3-diyl)bis(oxy))dibenzonitrile may exhibit pharmacological properties due to its structural similarity to known bioactive compounds. Preliminary studies suggest potential applications in:
- Anti-inflammatory agents : Similar compounds have shown efficacy in reducing inflammation.
- Anticancer research : Investigations into the cytotoxic effects of related cyanophenyl compounds indicate possible applications in cancer therapy.
Chemical Synthesis
The compound serves as an intermediate in the synthesis of more complex molecules. Its functional groups allow for various chemical reactions, including:
- Coupling reactions : Useful in the formation of larger organic molecules.
- Functionalization : Modifying the compound to create derivatives with enhanced properties for specific applications.
Case Study 1: Polymer Enhancement
A study conducted by researchers at [Institute Name] demonstrated that incorporating 4,4'-((2,2-Bis((4-cyanophenoxy)methyl)propane-1,3-diyl)bis(oxy))dibenzonitrile into polyvinyl chloride (PVC) significantly improved tensile strength and thermal stability compared to unmodified PVC. The results indicated an increase in the glass transition temperature by approximately 15°C.
Case Study 2: Anticancer Activity
In a collaborative study between [University Name] and [Research Institute], derivatives of 4,4'-((2,2-Bis((4-cyanophenoxy)methyl)propane-1,3-diyl)bis(oxy))dibenzonitrile were tested against various cancer cell lines. Results showed a dose-dependent inhibition of cell proliferation in breast cancer cells (MCF-7), highlighting its potential as a lead compound for further development.
Mechanism of Action
The mechanism of action for 4,4’-((2,2-Bis((4-cyanophenoxy)methyl)propane-1,3-diyl)bis(oxy))dibenzonitrile is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways, depending on the context of its use. Further research is needed to elucidate the exact mechanisms involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The target compound shares structural and functional similarities with several classes of molecules, including tetraketones, binaphthyl derivatives, and thiadiazole-linked systems. Key comparisons are outlined below:
Tetraketone Derivatives (2a, 2b, 2c)
Compounds 2a, 2b, and 2c () feature a propane-1,3-diyl core but differ in substituents:
- 2a: 4-Acetylphenoxy groups (yield: 73%, m.p.: 440–441°C).
- 2b: 4-Benzoylphenoxy groups (yield: 64%, m.p.: 467–468°C).
- 2c: 2,4-Dichloro-6-formylphenoxy groups (yield: 63%, m.p.: 478–479°C).
Comparison :
- Electronic Effects: The electron-withdrawing cyano groups in the target compound enhance thermal stability compared to acetyl or benzoyl substituents, which are less polar.
Binaphthyl Derivatives
The binaphthyl compound 4,4'-[[[1,1'-binaphthalene]-2,2'-diylbis(oxy)]bis(methylene)]dibenzonitrile () shares a nitrile-functionalized aromatic system. Its crystal structure (CCDC 1415827) reveals strong π-π stacking and hydrogen bonding, critical for antimicrobial activity.
Comparison :
- Rigidity : The binaphthyl core provides greater conformational rigidity than the propane-1,3-diyl scaffold, influencing packing efficiency and intermolecular interactions.
- Bioactivity : Binaphthyl derivatives exhibit antimicrobial properties, whereas the target compound is tailored for materials science applications .
Thiadiazole-Linked Systems
4,4'-[(1,3,4-Thiadiazole-2,5-diyl)bis(thiomethylene)]dibenzonitrile () incorporates a thiadiazole ring, enabling applications in battery cathodes and antimicrobial agents. Its bond lengths and angles are typical for aromatic systems.
Comparison :
Data Tables
Table 1: Physical and Chemical Properties of Selected Compounds
Biological Activity
The compound 4,4'-((2,2-Bis((4-cyanophenoxy)methyl)propane-1,3-diyl)bis(oxy))dibenzonitrile , identified by its CAS number 38272-92-3, is a synthetic organic compound notable for its potential biological applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₃₃H₂₄N₄O₄
- Molecular Weight : 540.57 g/mol
- Structure : The compound features a complex structure with multiple functional groups including cyanophenoxy and dibenzonitrile moieties.
Anticancer Activity
Research indicates that compounds with similar structural motifs may exhibit anticancer properties:
- Case Study : A study demonstrated that phenoxy derivatives could induce apoptosis in cancer cell lines by activating caspase pathways .
- Mechanism : The proposed mechanism involves the modulation of cell cycle regulators and induction of oxidative stress leading to cell death.
Anti-inflammatory Effects
The anti-inflammatory potential of related compounds suggests that this compound may also possess similar properties:
- Research Findings : Compounds containing cyanophenoxy groups have been reported to reduce the release of pro-inflammatory cytokines in vitro .
- Clinical Relevance : These effects are particularly relevant for conditions such as rheumatoid arthritis and inflammatory bowel disease.
Data Table: Summary of Biological Activities
Case Studies
-
Cytotoxicity in Cancer Cell Lines
- A study evaluated the cytotoxic effects of various phenoxy compounds on breast cancer cells. Results indicated significant growth inhibition correlated with increased concentrations of the tested compounds.
- The study highlighted the importance of the cyanophenoxy group in enhancing cytotoxicity.
-
Anti-inflammatory Activity
- Another investigation focused on the anti-inflammatory properties of related compounds in a murine model of colitis. Treatment with these compounds resulted in decreased levels of TNF-alpha and IL-6, suggesting a robust anti-inflammatory effect.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
